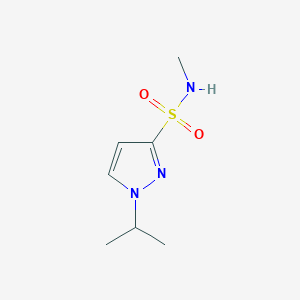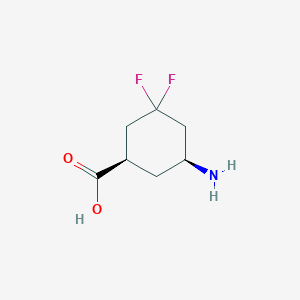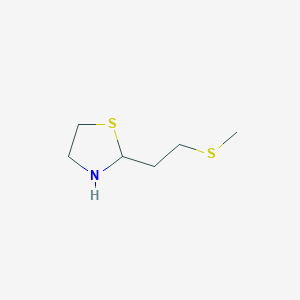
2,2-Difluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Fluorine Atoms: The difluoromethyl group can be introduced using difluorocarbene precursors such as difluoromethyl phenyl sulfone.
Methoxylation: The methoxy group can be introduced through nucleophilic substitution reactions using methanol or other methoxy-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2,2-Difluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group or fluorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Amino or thiol-substituted thiazole derivatives.
科学的研究の応用
2,2-Difluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of 2,2-Difluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of target molecules.
類似化合物との比較
Similar Compounds
2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid: This compound has a trifluoromethyl group instead of a methoxy group, which can alter its chemical and biological properties.
2,4-Disubstituted thiazoles: These compounds have different substituents on the thiazole ring, leading to variations in their reactivity and applications.
Uniqueness
2,2-Difluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid is unique due to the combination of its difluoromethyl and methoxy groups, which confer specific chemical properties such as increased lipophilicity and stability. These features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C6H5F2NO3S |
|---|---|
分子量 |
209.17 g/mol |
IUPAC名 |
2,2-difluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H5F2NO3S/c1-12-5-9-3(2-13-5)6(7,8)4(10)11/h2H,1H3,(H,10,11) |
InChIキー |
AVHCRZQZWHPTEM-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=CS1)C(C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13338450.png)
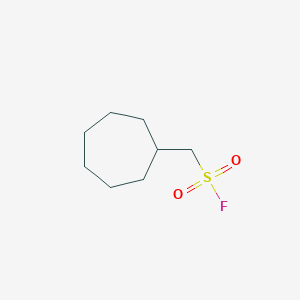

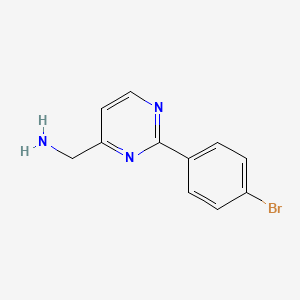

![8-Oxa-2-azaspiro[4.5]decan-6-ol](/img/structure/B13338481.png)

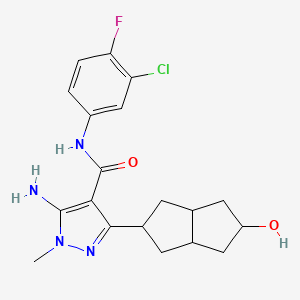
![7-(1,1-Difluoroethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13338498.png)
![tert-Butyl (R)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13338503.png)
